2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-15-8-9-17(12-16(15)2)19-13-20-23-27-30(24(32)28(23)10-11-29(20)26-19)14-22(31)25-18-6-4-5-7-21(18)33-3/h4-13H,14H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTCZUFIHFAWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5OC)C3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the core structure: This involves cyclization reactions to form the pentazatricyclo structure.
Functionalization: Introduction of the 3,4-dimethylphenyl and 2-methoxyphenyl groups through substitution reactions.
Final assembly: Coupling of the functionalized intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[730
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic System Variations
The compound’s pentazatricyclic core distinguishes it from simpler bicyclic or monocyclic acetamide derivatives. For example, 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (CAS: 866811-62-3) shares a tricyclic backbone but replaces one nitrogen atom with sulfur (8-thia substitution) and incorporates an acetyl group at position 11 [7]. This sulfur atom may enhance lipophilicity, while the acetyl group could alter metabolic pathways compared to the 3,4-dimethylphenyl substituent in the target compound.
Substituent Effects on Bioactivity
The N-(2-methoxyphenyl)acetamide moiety is a common feature in several pharmacologically active compounds. For instance, derivatives such as N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (compound g in ) retain the acetamide group but differ in stereochemistry and substituent placement. The 2-methoxy group in the target compound may improve blood-brain barrier penetration compared to bulkier 2,6-dimethylphenoxy groups [5].
Molecular Networking and Dereplication Insights
highlights the use of cosine scores (ranging 0–1) to compare fragmentation spectra of related compounds. The target compound’s mass spectrometry profile would cluster with other tricyclic acetamides, such as those in , due to shared parent ion fragmentation patterns. However, differences in substituents (e.g., 3,4-dimethylphenyl vs. phenyl or acetyl groups) would reduce cosine scores, reflecting structural divergence [1].
Comparative Data Table
| Compound Name / ID | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Pentazatricyclo[7.3.0.02,6]dodeca-tetraene | 3,4-dimethylphenyl, N-(2-methoxyphenyl)acetamide | ~520 (estimated) | Amide, methoxy, dimethylphenyl | Enzyme inhibition, CNS targeting |
| CAS 866811-62-3 [7] | 8-Thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-diene | Phenyl, acetyl, N-(2-methoxyphenyl)acetamide | 535.56 | Thiaza core, acetyl | Antimicrobial, kinase inhibition |
| Compound g [5] | Hexane backbone with oxazinan-6-yl | 2,6-Dimethylphenoxy, acetamido | 567.68 | Hydroxy, diphenyl | Antiviral, protease inhibition |
Biological Activity
The compound 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications due to its unique structural features and biological properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.4 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃ClN₂O |
| Molecular Weight | 508.07 g/mol |
| CAS Number | 1207048-93-8 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study : In vitro assays demonstrated that treatment with the compound at concentrations ranging from 1 to 10 μM resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Flow cytometry analysis indicated an increase in sub-G1 population, suggesting apoptosis induction.
Antimicrobial Activity
The compound exhibits notable antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antibiotics.
Data Table :
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Streptococcus pneumoniae | 32 |
| Escherichia coli | >128 |
Anti-inflammatory Effects
Preliminary investigations indicate that the compound may possess anti-inflammatory properties . In animal models of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.
Mechanistic Insights
The biological activities of this compound are likely mediated through various pathways:
- Apoptosis Pathway : Activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) leading to cell cycle arrest.
- Inflammatory Pathways : Suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how are critical reaction parameters optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization to form the pentazatricyclic core and subsequent acetylation. Critical steps include:
- Cyclization : Conducted under reflux with polar aprotic solvents (e.g., DMF) at 80–100°C, using triethylamine as a base to deprotonate intermediates .
- Acetylation : Acetic anhydride is employed at 0–5°C to minimize side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1.2:1 acylating agent to amine) .
- Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30 to 95:5) ensures ≥95% purity .
Q. Which spectroscopic and chromatographic methods are essential for confirming structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR (500 MHz, DMSO-d6) identifies substituents (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm). 13C NMR confirms carbonyl groups (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 532.2) .
- HPLC : Retention time comparison with synthetic standards ensures batch consistency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize activity metrics .
- Dose-Response Analysis : Perform IC50/EC50 determinations across ≥3 independent replicates to assess variability .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects in in vitro assays) .
Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Enzyme Inhibition Assays : Pre-incubate the compound with target enzymes (e.g., kinases) and measure activity via spectrophotometry (λ = 340 nm for NADH depletion) .
- Surface Plasmon Resonance (SPR) : Determine binding kinetics (kon/koff) to purified receptors .
- Molecular Dynamics Simulations : Use software like GROMACS to model ligand-receptor interactions, focusing on hydrogen bonding with key residues (e.g., Asp189 in trypsin-like proteases) .
Q. What are the best practices for ensuring compound stability during storage and handling?
- Methodological Answer :
- Storage : Store lyophilized powder under argon at –20°C, shielded from light. For solutions, use anhydrous DMSO (≤0.1% H2O) to prevent hydrolysis .
- Stability Monitoring : Perform monthly HPLC analysis (e.g., 10% degradation threshold) and adjust storage conditions if dimerization peaks emerge .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?
- Methodological Answer :
- Solubility Profiling : Use shake-flask methods with UV-Vis quantification (λ = 254 nm) in buffers (pH 2–12) and solvents (e.g., DMSO, ethanol).
- Temperature Control : Conduct experiments at 25°C ± 0.5°C to minimize thermal degradation .
- Particle Size Analysis : Reduce particle size via micronization (e.g., ball milling) to distinguish intrinsic solubility from kinetic solubility .
Experimental Design Considerations
Q. What strategies improve yield in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). For cyclization, tetrahydrofuran (THF) increases yield by 15% vs. dichloromethane .
- In-Line Monitoring : Employ ReactIR to track intermediate formation in real-time, adjusting reaction time dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
